3-Chloro-4-nitro-1,2,5-oxadiazole

Nucleophilic Aromatic Substitution Regioselective Synthesis Furazan Chemistry

Researchers seeking to diversify furazan-based libraries often face limited regioselectivity with symmetrical dihalofurazans. 3-Chloro-4-nitro-1,2,5-oxadiazole (CAS 159014-09-2) solves this with two electronically distinct leaving groups (Cl and NO2) on the 1,2,5-oxadiazole core, enabling orthogonal, sequential nucleophilic substitution for efficient analog synthesis. · Regioselective displacement: nucleophiles attack the nitro-bearing carbon over the chloro-bearing carbon in specific contexts. · Compared to 1,2,4- and 1,3,4-oxadiazole isomers, this regioisomer offers distinct metabolic stability and solubility profiles. · Suitable for medicinal chemistry, agrochemical discovery, and energetic materials research. · Purity: 98%; shipped under ambient conditions from quality-assured stock.

Molecular Formula C2ClN3O3
Molecular Weight 149.49 g/mol
Cat. No. B13104403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-nitro-1,2,5-oxadiazole
Molecular FormulaC2ClN3O3
Molecular Weight149.49 g/mol
Structural Identifiers
SMILESC1(=NON=C1Cl)[N+](=O)[O-]
InChIInChI=1S/C2ClN3O3/c3-1-2(6(7)8)5-9-4-1
InChIKeyUFSDZFAKAKTRGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-nitro-1,2,5-oxadiazole: Core Chemical Identity and Procurement Specifications


3-Chloro-4-nitro-1,2,5-oxadiazole (CAS 159014-09-2), a heterocyclic compound of the furazan family, has the molecular formula C2ClN3O3 and a molecular weight of 149.49 g/mol . It is a solid compound with a minimum purity specification of 98% as per supplier data . It is primarily utilized as a versatile synthetic intermediate due to its electrophilic nature and the presence of two distinct leaving groups (chloro and nitro) on the 1,2,5-oxadiazole ring [1], enabling sequential derivatization strategies.

Why 3-Chloro-4-nitro-1,2,5-oxadiazole Cannot Be Directly Replaced by Other Oxadiazole Analogs


The interchangeability of oxadiazole building blocks is precluded by profound differences in reactivity and biological profile arising from subtle structural variations. While many furazan derivatives are commercially available, the unique combination and specific 3,4-positions of the chloro and nitro substituents on the 1,2,5-oxadiazole core dictate a unique nucleophilic substitution regioselectivity, with nucleophiles attacking the nitro-bearing carbon over the chloro-bearing carbon in certain contexts [1]. Furthermore, the specific regioisomer (1,2,5-oxadiazole) exhibits significantly different metabolic stability and solubility profiles compared to its 1,2,4- and 1,3,4-oxadiazole counterparts, directly impacting its suitability for downstream biological or materials applications [2]. Consequently, substituting a generic oxadiazole analog without rigorous validation would likely compromise reaction outcomes, synthetic yields, or target bioactivity.

Quantitative Differentiation of 3-Chloro-4-nitro-1,2,5-oxadiazole from Structural Analogs


Regioselective Nucleophilic Attack: Nitro over Chloro Substitution in Furazan Derivatives

In studies of nucleophilic substitution on furazan rings bearing both chloro and nitro groups, a distinct regioselectivity is observed. The reaction with weak bases and nucleophiles demonstrates a selective attack on the carbon atom bonded to the nitro group, with no detectable products formed from the substitution of the chlorine atom [1]. This is in stark contrast to the reactivity profile of 3-chloro-4-phenylfurazan or 3,4-dichlorofurazan, where the chlorine is the primary leaving group.

Nucleophilic Aromatic Substitution Regioselective Synthesis Furazan Chemistry

Influence of 1,2,5-Oxadiazole Regioisomer on Key ADME and Safety Parameters

A systematic analysis of oxadiazole isomers in drug discovery reveals that the choice of regioisomer (1,2,4- vs. 1,3,4-oxadiazole) profoundly impacts key pharmaceutical properties, offering a class-level inference for the 1,2,5-oxadiazole core. Significant differences were quantified in aqueous solubility, metabolic stability, and hERG inhibition profiles between the isomers [1].

Medicinal Chemistry Drug Discovery Oxadiazole Isomers

Synthetic Access to Chloro-Furazan Scaffolds via Selective Nitro Group Displacement

A foundational methodology for preparing chlorinated furazan building blocks relies on the nucleophilic displacement of a nitro group. Specifically, furazans bearing one or two chlorine atoms can be efficiently prepared by treating a nitro-furazan precursor with nucleophiles [1]. This contrasts with routes to bromo- or iodo-furazans, which often require different, less efficient conditions. This synthetic route establishes 3-chloro-4-nitro-1,2,5-oxadiazole as a key entry point into a wider array of 3,4-disubstituted furazans.

Synthetic Methodology Halogenation Energetic Materials

Ring Stability: 3,4-Disubstituted vs. Monosubstituted 1,2,5-Oxadiazoles

The stability of the 1,2,5-oxadiazole nucleus is highly dependent on its substitution pattern. While the parent 1,2,5-oxadiazole and its monosubstituted analogs are known to undergo ring-cleavage reactions in the presence of alkali, 3,4-disubstituted 1,2,5-oxadiazoles, such as 3-chloro-4-nitro-1,2,5-oxadiazole, demonstrate stability under these basic conditions [1]. This is a critical class-level distinction for any synthesis or application involving basic media.

Chemical Stability Heterocyclic Chemistry Process Chemistry

Optimal Application Scenarios for 3-Chloro-4-nitro-1,2,5-oxadiazole Based on Verified Evidence


Sequential Derivatization for Building Complex Furazan Libraries

Researchers focused on synthesizing diverse libraries of 1,2,5-oxadiazole-based compounds for medicinal chemistry or agrochemical discovery can leverage the compound's unique orthogonal reactivity. As inferred from regioselectivity data [1], the chloro and nitro groups can be displaced in a controlled, sequential manner to introduce two different substituents onto the heterocyclic core, a synthetic flexibility not offered by symmetrical 3,4-dihalofurazans. This enables efficient exploration of chemical space around the furazan pharmacophore.

Precursor for Energetic Materials and High-Nitrogen Content Compounds

In the synthesis of advanced energetic materials, the compound serves as a strategic entry point. The nitro group can be displaced to introduce additional nitrogen-rich or oxidizing moieties, while the chloro group provides a handle for further functionalization, such as the introduction of energetic azido or amino groups [1]. The inherent ring stability of the 3,4-disubstituted 1,2,5-oxadiazole core under various conditions [2] makes it a reliable building block for constructing more complex, high-energy molecular architectures like those described in recent patent literature [3].

Medicinal Chemistry Lead Optimization Focused on Metabolic Stability

When optimizing a lead series where the core heterocycle is a key driver of metabolic stability, the 1,2,5-oxadiazole regioisomer offers a distinct profile compared to the more common 1,2,4- and 1,3,4-oxadiazoles. Systematic comparisons have shown significant differences in metabolic stability, hERG inhibition, and solubility across oxadiazole isomers [4]. Therefore, the compound is the reagent of choice for medicinal chemists seeking to generate and evaluate novel 1,2,5-oxadiazole-containing analogs that may circumvent liabilities associated with other oxadiazole isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-nitro-1,2,5-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.